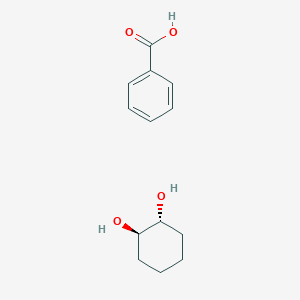
2,2'-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is a heterocyclic compound that features a unique structure with multiple sulfur atoms and thiadiazole rings. This compound is of significant interest in the field of organic and medicinal chemistry due to its potential biological activities and applications in various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) typically involves the cyclization and coupling reactions of precursor molecules. One common method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trisulfane linkage to simpler sulfide or thiol groups.
Substitution: The thiadiazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole rings.
Applications De Recherche Scientifique
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms and thiadiazole rings enable it to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimercapto-1,3,4-thiadiazole: A precursor in the synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole).
1,2,4-Triazole: Another heterocyclic compound with similar biological activities.
1,3,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
Uniqueness
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is unique due to its trisulfane linkage and dual thiadiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
Propriétés
Numéro CAS |
184642-13-5 |
|---|---|
Formule moléculaire |
C6H6N4S5 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)trisulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N4S5/c1-3-7-9-5(11-3)13-15-14-6-10-8-4(2)12-6/h1-2H3 |
Clé InChI |
UKTHVDDYLAFMAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)SSSC2=NN=C(S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)

![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)

![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)





![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)
